SJ1008030 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C44H44F3N13O9S |

|---|---|

Peso molecular |

988.0 g/mol |

Nombre IUPAC |

4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C42H43N13O7S.C2HF3O2/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58;3-2(4,5)1(6)7/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50);(H,6,7) |

Clave InChI |

RRJQTSMHAOAMTD-UHFFFAOYSA-N |

SMILES canónico |

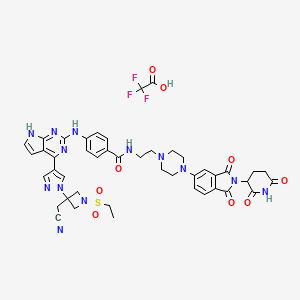

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

A Deep Dive into SJ1008030 TFA: A Selective JAK2 Degrader for Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of SJ1008030 TFA, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). Dysregulation of the JAK-STAT signaling pathway is a critical driver in various hematological malignancies, making targeted therapies such as this compound a promising avenue for research and development. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.

Core Concepts: The JAK-STAT Pathway and PROTAC-Mediated Degradation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cellular communication route. It translates extracellular signals from cytokines and growth factors into transcriptional changes in the nucleus, governing fundamental processes like cell growth, differentiation, and immune response. The pathway consists of three main components: cell surface receptors, JAKs, and STAT proteins. Upon ligand binding, receptor-associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression.

PROTACs represent a novel therapeutic modality that harnesses the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). These heterobifunctional molecules consist of a ligand that binds to a target protein (in this case, JAK2), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth) | MHH-CALL-4 | 5.4 nM | [1][2] |

| EC50 (Cell Viability) | MHH-CALL-4 | 5.4 nM | |

| IC50 (JAK2 Degradation) | Xenograft | 32 nM |

Table 1: In-Vitro and In-Vivo Activity of this compound. This table showcases the potent anti-proliferative and degradation activity of this compound in a relevant leukemia cell line and in in-vivo models.

| Target Protein | Activity in MHH-CALL-4 Cells |

| JAK2 | Significantly degraded in a dose-dependent manner. |

| JAK1 | Weakly affected. |

| JAK3 | Weakly affected. |

| GSPT1 | Weakly affected in MHH-CALL-4 cells; no effect in xenograft models. |

Table 2: Selectivity Profile of this compound. This table outlines the selective degradation profile of this compound, demonstrating its preference for JAK2 over other JAK family members and the neosubstrate GSPT1.

Signaling Pathways and Mechanisms of Action

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and general laboratory practices for the key experiments cited.

Cell Viability Assay (MTT/XTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of the MHH-CALL-4 human leukemia cell line.

-

Cell Seeding: MHH-CALL-4 cells are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 20% fetal bovine serum.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0 to 3 µM) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

-

Incubation: The plates are incubated for an additional 2-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.

-

Solubilization: A solubilization buffer (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at an appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/EC50 value is determined by plotting the viability data against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Degradation

This protocol is employed to determine the extent of JAK2 degradation and the selectivity of this compound.

-

Cell Lysis: MHH-CALL-4 cells or xenograft-derived cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 72 hours). Following treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for JAK1, JAK2, JAK3, GSPT1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of protein degradation is determined by normalizing the intensity of the target protein band to the loading control and comparing it to the untreated control.

Conclusion

This compound has emerged as a valuable research tool for investigating the therapeutic potential of selective JAK2 degradation. Its high potency in leukemia cell lines and its demonstrated selectivity for JAK2 over other JAK family members underscore its utility in preclinical studies. The data and protocols presented in this whitepaper provide a solid foundation for further research into the mechanism of action and potential applications of this compound in the context of JAK-STAT-driven diseases. This in-depth guide is intended to empower researchers to design and execute robust experiments, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

An In-depth Technical Guide to the Role of SJ1008030 TFA in JAK-STAT Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SJ1008030 TFA, a potent and selective JAK2-targeting PROTAC (Proteolysis Targeting Chimera). It details its mechanism of action, impact on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, and relevant experimental methodologies for its study.

Introduction to the JAK-STAT Pathway and this compound

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade essential for numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2] This pathway transmits information from extracellular cytokine and growth factor signals to the nucleus, culminating in the regulation of gene expression.[1][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, leukemias, and inflammatory disorders.[4][5]

The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] These kinases are central to the pathway's activation. This compound is a research compound designed as a PROTAC to specifically target and induce the degradation of JAK2, thereby offering a powerful tool to investigate and potentially inhibit aberrant JAK2 signaling.[6][7][8]

Mechanism of Action: A PROTAC Approach

Unlike traditional kinase inhibitors that function through competitive binding at the ATP-binding site, this compound operates through an event-driven mechanism known as targeted protein degradation.[9][10] As a heterobifunctional molecule, it comprises three key components: a ligand that binds to the target protein (JAK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The mechanism proceeds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to JAK2 and an E3 ubiquitin ligase (such as Cereblon or VHL), forming a ternary complex.

-

Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of JAK2.

-

Proteasomal Degradation: The polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.

-

Catalytic Cycle: After inducing degradation, this compound is released and can initiate another cycle, allowing for the degradation of multiple JAK2 molecules.

This catalytic mode of action distinguishes PROTACs from classical inhibitors and can lead to a more profound and sustained inhibition of the signaling pathway.

Caption: Mechanism of this compound-mediated JAK2 degradation.

Disruption of the Canonical JAK-STAT Pathway

The canonical JAK-STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its corresponding cell surface receptor.[11] This induces receptor dimerization, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[1][11] The activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for STAT proteins.[11] STATs are recruited, phosphorylated by JAKs, and subsequently dimerize.[3][12] These STAT dimers translocate to the nucleus to act as transcription factors, regulating the expression of target genes.[1]

By selectively degrading JAK2, this compound fundamentally disrupts this cascade. The removal of the JAK2 protein prevents the initial signal amplification step, leading to a lack of STAT phosphorylation and activation, and ultimately, the inhibition of downstream gene transcription.

Caption: Disruption of JAK-STAT signaling by this compound.

Quantitative Data Summary

This compound has demonstrated potent and selective activity in preclinical models. The key quantitative metrics are summarized below.

| Parameter | Cell Line / Model | Value | Reference(s) |

| IC₅₀ (Cell Growth Inhibition) | MHH–CALL-4 (CRLF2r ALL) | 5.4 nM | [6][7][13] |

| EC₅₀ (Antileukemic Efficacy) | CRLF2r ALL Cell Lines | 5.4 nM | [8] |

| IC₅₀ (JAK2 Degradation) | Xenograft Models (Kinase-driven ALL) | 32 nM | [14] |

-

CRLF2r ALL: Cytokine Receptor-Like Factor 2-rearranged Acute Lymphoblastic Leukemia.

Studies show that this compound dose-dependently degrades JAK2 protein in both cell culture and xenograft bone marrow cells.[6][8][13] This degradation is selective for JAK2, with weak or no effect observed on JAK1, JAK3, or the translation termination factor GSPT1 at concentrations effective for JAK2 degradation.[8]

Experimental Protocols

The following protocols outline key experiments for characterizing the activity of this compound.

This protocol is used to determine the IC₅₀ value for cell growth inhibition.

-

Cell Culture: Culture MHH–CALL-4 cells in appropriate media and conditions.

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment: Add this compound in a serial dilution (e.g., from 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent) and measure the signal according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value using non-linear regression.

This protocol assesses the dose- and time-dependent degradation of target proteins.

-

Cell Treatment: Plate MHH–CALL-4 or other relevant cells and treat with varying concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 24 hours).[6][13]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against JAK2, phospho-JAK2 (Tyr1007/1008), STAT5, phospho-STAT5 (Tyr694), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the relative protein levels compared to the loading control.

Caption: General workflow for a Western Blot experiment.

This protocol provides a quantitative measure of pathway inhibition at the single-cell level.[15][16]

-

Cell Culture and Starvation: Culture cells as required. For some assays, cytokine starvation for 2-4 hours prior to stimulation may be necessary to reduce basal signaling.

-

Inhibition: Pre-incubate cells with this compound or a vehicle control for a designated period (e.g., 2-24 hours).

-

Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2, IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[16]

-

Fixation: Immediately fix the cells with paraformaldehyde (e.g., 4% PFA) to preserve the phosphorylation state.

-

Permeabilization: Permeabilize the cells with cold methanol to allow antibody access to intracellular epitopes.[16]

-

Staining: Stain the cells with a fluorescently-conjugated antibody specific for a phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT5).

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 cells per sample.

-

Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.

Conclusion and Future Directions

This compound is a highly effective and selective JAK2 degrader that potently inhibits the JAK-STAT signaling pathway. Its mechanism of action, which leverages the cell's ubiquitin-proteasome system, offers a distinct and powerful alternative to traditional kinase inhibition. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate its biological effects and therapeutic potential.

The targeted degradation of kinases via the PROTAC technology represents a promising frontier in drug development. Future research on this compound and similar molecules will be crucial for exploring their efficacy in various JAK2-driven malignancies and for advancing the broader field of targeted protein degradation.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The PROTAC technology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - UZ [thermofisher.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medkoo.com [medkoo.com]

- 15. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]

- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

A Technical Guide to SJ1008030 TFA for Acute Lymphoblastic Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SJ1008030 TFA, a potent and selective JAK2-degrading PROTAC (Proteolysis Targeting Chimera), for its application in acute lymphoblastic leukemia (ALL) research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound in Acute Lymphoblastic Leukemia

Acute lymphoblastic leukemia (ALL) is a hematological malignancy characterized by the proliferation of immature lymphocytes. A high-risk subtype, Philadelphia chromosome-like ALL (Ph-like ALL), is often driven by alterations that activate kinase signaling pathways, with rearrangements of the Cytokine Receptor-Like Factor 2 (CRLF2) gene being a prominent feature. These CRLF2 rearrangements lead to the activation of the Janus kinase (JAK)-STAT signaling pathway, a critical mediator of cell proliferation and survival.

This compound emerges as a promising therapeutic agent specifically designed to target this dependency. It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon (CRBN) to the JAK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein scaffold, thereby preventing both its enzymatic and non-enzymatic functions.

Mechanism of Action

This compound functions as a PROTAC to induce the selective degradation of JAK2. The molecule consists of three key components: a ligand that binds to JAK2, a ligand that recruits the E3 ubiquitin ligase cereblon, and a linker connecting these two elements. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to JAK2, marking it for destruction by the 26S proteasome. The degradation of JAK2 effectively abrogates the downstream signaling cascade, primarily the JAK-STAT pathway, which is constitutively active in CRLF2-rearranged ALL and crucial for leukemic cell survival and proliferation. Notably, SJ1008030 is designed to be GSPT1-sparing, which is a known neosubstrate of some CRBN-based PROTACs, potentially reducing off-target effects.[1][2]

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound in the context of acute lymphoblastic leukemia.

Table 1: In Vitro Activity of this compound

| Cell Line | Genotype | Parameter | Value | Reference |

| MHH-CALL-4 | CRLF2-rearranged ALL | EC50 | 5.4 nM | [1][3] |

| MHH-CALL-4 | CRLF2-rearranged ALL | IC50 (JAK2 Degradation) | 32 nM | [1] |

Table 2: Preclinical In Vivo Activity of this compound

| Xenograft Model | Genotype | Parameter | Value | Reference |

| Kinase-driven ALL | CRLF2-rearranged | JAK2 Degradation | Dose-dependent | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Cell Viability Assay

-

Cell Lines: MHH-CALL-4 (CRLF2-rearranged human ALL cell line).

-

Reagents: this compound, CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Procedure:

-

Seed MHH-CALL-4 cells in 96-well plates at a density of 1 x 104 cells per well.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50 values using non-linear regression analysis.

-

Western Blotting for Protein Degradation

-

Cell Lines and Tissues: MHH-CALL-4 cells or bone marrow from patient-derived xenograft (PDX) models.

-

Reagents: this compound, RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-JAK2, anti-GSPT1, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Treat cells or administer this compound to xenograft models for the indicated times and concentrations.

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID/IL2Rγnull).

-

Cell Lines: Patient-derived xenograft (PDX) cells from patients with CRLF2-rearranged ALL.

-

Procedure:

-

Engraft mice with PDX cells via intravenous injection.

-

Monitor engraftment by bioluminescence imaging or flow cytometry of peripheral blood.

-

Once leukemia is established, randomize mice into treatment and control groups.

-

Administer this compound or vehicle control at the specified dose and schedule (e.g., daily oral gavage).

-

Monitor animal health and tumor burden throughout the study.

-

At the end of the study, collect tissues (bone marrow, spleen) for pharmacodynamic analysis (e.g., Western blotting for JAK2 degradation) and assessment of leukemic infiltration.

-

Signaling Pathways and Experimental Workflows

The JAK-STAT Signaling Pathway in CRLF2-rearranged ALL

In CRLF2-rearranged ALL, the overexpression of CRLF2 leads to the dimerization of the CRLF2/IL7Rα receptor complex, which in turn brings two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates downstream STAT proteins (primarily STAT5), which dimerize, translocate to the nucleus, and promote the transcription of genes involved in cell proliferation, survival, and differentiation. This compound-mediated degradation of JAK2 disrupts this entire signaling cascade.

Figure 2: The JAK-STAT signaling pathway in CRLF2r ALL.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound typically follows a structured workflow, beginning with in vitro characterization and progressing to in vivo efficacy studies.

Figure 3: Experimental workflow for this compound.

Conclusion

This compound represents a highly promising, targeted therapeutic strategy for CRLF2-rearranged acute lymphoblastic leukemia. Its mechanism of action, centered on the selective degradation of JAK2, offers a potent and potentially more durable response compared to conventional kinase inhibitors. The data presented in this guide underscore its preclinical efficacy and provide a solid foundation for further investigation and development. This document serves as a valuable resource for researchers dedicated to advancing novel therapies for high-risk ALL.

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of the genomic landscape of CRLF2‐rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRLF2 rearrangement in Ph-like acute lymphoblastic leukemia predicts relative glucocorticoid resistance that is overcome with MEK or Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SJ1008030 TFA: A Selective JAK2 PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SJ1008030 TFA, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Concepts: PROTAC Technology and the JAK-STAT Pathway

This compound operates at the intersection of two key biological concepts: Proteolysis Targeting Chimeras (PROTACs) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.

PROTAC Mechanism of Action:

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, JAK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Figure 1: Mechanism of action for a PROTAC like this compound.

The JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway, often through mutations or overexpression of components like JAK2, is a hallmark of various cancers, including certain types of leukemia. This compound's targeted degradation of JAK2 aims to inhibit this aberrant signaling.

Figure 2: Simplified diagram of the JAK-STAT signaling pathway.

Chemical Properties and Structure of this compound

SJ1008030 is a complex molecule designed for high-affinity binding to both JAK2 and the Cereblon (CRBN) E3 ligase. The trifluoroacetate (TFA) salt form enhances its solubility and stability for research applications.

| Property | Value |

| Chemical Name | 4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-N-(2-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)ethyl)benzamide trifluoroacetate |

| Molecular Formula | C₄₂H₄₃N₁₃O₇S · C₂HF₃O₂ |

| Molecular Weight | 987.97 g/mol |

| CAS Number | 2863634-97-1 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Purity | ≥98% (HPLC) |

| Storage Conditions | Store at -20°C |

Biological Activity

This compound has demonstrated potent and selective degradation of JAK2, leading to significant anti-leukemic activity in preclinical models.

| Assay | Cell Line | Result | Reference |

| Cell Growth Inhibition (IC₅₀) | MHH-CALL-4 | 5.4 nM | [1] |

| JAK2 Degradation (DC₅₀) | MHH-CALL-4 | Not explicitly quantified in sources | |

| Anti-leukemic Efficacy (EC₅₀) | CRLF2r ALL | 5.4 nM |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, this section provides representative protocols for the synthesis of a generic JAK2-targeting PROTAC and for the key biological assays used to characterize its activity.

4.1. Representative Synthesis of a JAK2-Targeting PROTAC

The synthesis of a PROTAC like this compound is a multi-step process involving the synthesis of the JAK2 ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

Figure 3: General workflow for the synthesis of a PROTAC molecule.

4.2. MHH-CALL-4 Cell Culture and Viability Assay

Cell Culture: The MHH-CALL-4 cell line, derived from a patient with B-cell precursor leukemia, is a critical model for studying JAK2-driven cancers.

-

Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

Cell Viability Assay (MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

4.3. JAK2 Degradation Assay (Western Blot)

This assay is used to quantify the reduction in JAK2 protein levels following treatment with this compound.

-

Cell Treatment: Treat MHH-CALL-4 cells with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Lysis: Harvest the cells and lyse them in RIPA buffer to extract total protein.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for JAK2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the percentage of JAK2 degradation relative to the vehicle-treated control.

Conclusion

This compound is a promising research tool for investigating the therapeutic potential of targeted JAK2 degradation. Its high potency and selectivity make it a valuable compound for studying the role of the JAK-STAT pathway in leukemia and other cancers. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological effects of this and similar PROTAC molecules. As with any potent biological agent, appropriate safety precautions and experimental controls are essential for obtaining reliable and reproducible results.

References

An In-depth Technical Guide on the Effect of SJ1008030 TFA on CRLF2-Rearranged Acute Lymphoblastic Leukemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the effects of SJ1008030 TFA, a selective JAK2-degrading PROTAC (Proteolysis-Targeting Chimera), on CRLF2-rearranged acute lymphoblastic leukemia (ALL). This document details the underlying signaling pathways, quantitative efficacy data, and the experimental protocols used to evaluate this compound.

Introduction to CRLF2-Rearranged Acute Lymphoblastic Leukemia

CRLF2-rearranged ALL is a high-risk subtype of B-cell ALL, often classified as Philadelphia chromosome-like (Ph-like) ALL, and is associated with poor clinical outcomes.[1][2] The genetic rearrangement of the CRLF2 gene leads to its overexpression.[3] CRLF2, also known as the thymic stromal lymphopoietin receptor (TSLPR), forms a heterodimeric receptor with the IL-7 receptor α-chain (IL-7Rα).[2] The binding of its ligand, thymic stromal lymphopoietin (TSLP), to the overexpressed receptor complex triggers the constitutive activation of several downstream signaling pathways, most notably the JAK-STAT pathway.[1][2][4] This aberrant signaling drives the proliferation and survival of the leukemic cells.[1][2] In approximately half of the cases, CRLF2 rearrangements are accompanied by activating mutations in Janus kinases (JAKs), particularly JAK2.[3][5]

This compound: A Selective JAK2 Degrader

This compound is a potent and selective JAK2-degrading PROTAC.[2][6][7][8][9] Unlike traditional small-molecule kinase inhibitors that block the enzymatic activity of their targets, PROTACs induce the degradation of the target protein. This compound achieves this by simultaneously binding to JAK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JAK2. This approach offers a distinct and potentially more durable mechanism for inhibiting the signaling pathway. SJ1008030 is also referred to as compound 8 in key literature.[1][10]

Signaling Pathways in CRLF2-Rearranged ALL

The overexpression of CRLF2 leads to the activation of multiple signaling cascades that are crucial for the survival and proliferation of leukemic cells. The primary pathway implicated is the JAK-STAT pathway. Other signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, are also activated downstream of CRLF2.[1]

Quantitative Data on the Efficacy of this compound

This compound has demonstrated potent anti-leukemic activity in CRLF2-rearranged ALL cell lines. The primary cell line used for in vitro studies is MHH-CALL-4, which is a known CRLF2-rearranged cell line.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [6][7][8] |

| EC₅₀ (Antileukemic Efficacy) | CRLF2r ALL cell lines | 5.4 nM | [9] |

| IC₅₀ (JAK2 Degradation) | Xenograft models | 32 nM | [2][9] |

The in vivo efficacy of this compound was evaluated in patient-derived xenograft (PDX) models of CRLF2-rearranged ALL. While specific quantitative data on tumor volume reduction and survival from the primary literature is not fully detailed in the provided search results, the studies confirm that this compound demonstrated efficacy in these models, particularly in those that were unresponsive to type I JAK inhibitors.[1][10] The compound was shown to induce dose-dependent degradation of JAK2 in these xenograft models.[9]

Experimental Protocols

Cell viability is assessed to determine the cytotoxic or anti-proliferative effects of this compound on CRLF2-rearranged ALL cells.

-

Principle: These assays measure metabolic activity, which is proportional to the number of viable cells.[11][12][13]

-

General Protocol (MTT/MTS Assay):

-

Seed CRLF2-rearranged ALL cells (e.g., MHH-CALL-4) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).[6][7][8]

-

Add a tetrazolium salt solution (e.g., MTT, MTS) to each well and incubate for 1-4 hours.[11][13]

-

Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[11][13]

-

If using MTT, a solubilizing agent is added to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Western blotting is used to quantify the degradation of JAK2 and other relevant proteins following treatment with this compound.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

General Protocol:

-

Treat CRLF2-rearranged ALL cells with various concentrations of this compound for a specified time (e.g., 24 hours).[6][7][8]

-

Lyse the cells to extract total protein.

-

Quantify the protein concentration in each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for JAK2, phospho-JAK2, STAT5, phospho-STAT5, and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

-

Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of this compound.

-

Principle: Human CRLF2-rearranged ALL cells are implanted into immunodeficient mice to create a model that closely mimics the human disease. The effect of the drug on leukemia progression is then monitored.

-

Protocol Outline:

-

Use immunodeficient mice (e.g., female NSG mice, 8-12 weeks old).[10]

-

Inject 1 x 10⁶ CRLF2-rearranged ALL cells (transduced with a luciferase reporter gene) via the tail vein.[10]

-

Monitor the engraftment and progression of leukemia by weekly bioluminescence imaging.[10]

-

Once the leukemia is established, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to a predetermined dosing schedule and route.

-

Continue to monitor the leukemia burden using bioluminescence imaging.

-

Monitor the overall health and survival of the mice.

-

At the end of the study, or at specified time points, tissues (e.g., bone marrow, spleen) can be harvested for pharmacodynamic analysis (e.g., Western blotting for JAK2 degradation).

-

Conclusion

This compound represents a promising therapeutic strategy for CRLF2-rearranged ALL by selectively inducing the degradation of JAK2, a key driver of oncogenic signaling in this disease. The potent in vitro and in vivo activity of this compound highlights the potential of targeted protein degradation as a novel approach to treat this high-risk leukemia. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Rearrangement of CRLF2 is associated with mutation of JAK kinases, alteration of IKZF1, Hispanic/Latino ethnicity, and a poor outcome in pediatric B-progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia PMID: 34110416 | MCE [medchemexpress.cn]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]

- 10. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 13. jrmds.in [jrmds.in]

The Discovery and Development of SJ1008030 TFA: A Technical Guide to a Novel JAK2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ1008030 TFA has emerged as a potent and selective JAK2-targeting Proteolysis Targeting Chimera (PROTAC) with significant therapeutic potential, particularly in the context of hematological malignancies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. We present a comprehensive summary of its in vitro and in vivo activities, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling cascades of various cytokines and growth factors, making it a critical mediator of cell growth, proliferation, and differentiation. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous myeloproliferative neoplasms (MPNs) and leukemias. While small-molecule inhibitors of JAK2 have shown clinical efficacy, challenges such as acquired resistance and dose-limiting toxicities remain.

PROTAC technology offers a novel therapeutic modality that, instead of merely inhibiting protein function, hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. This compound is a PROTAC designed to selectively target JAK2 for degradation, thereby offering a distinct and potentially more durable therapeutic effect compared to traditional inhibitors.

Discovery and Design of this compound

The development of this compound was a rational design effort based on the structure of existing JAK inhibitors. The molecule consists of three key components: a ligand that binds to the JAK2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This tripartite structure facilitates the formation of a ternary complex between JAK2 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of JAK2.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, extracted from preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth) | MHH-CALL-4 | 5.4 nM | [1] |

| DC50 (JAK2 Degradation) | MHH-CALL-4 | 32.09 nM | |

| MHH-CALL4-GSPT1-WT | 33.41 nM | ||

| MHH-CALL-4-GSPT1-G575N | 33.55 nM | ||

| Dmax (JAK2 Degradation) | MHH-CALL-4 | >95% | |

| Selectivity | Weak effect on JAK1, JAK3, and GSPT1 in MHH-CALL-4 cells | [1] |

Table 1: In Vitro Activity of this compound

| Model | Treatment | Outcome | Reference |

| SJBALL021415 Xenograft | 0-10 μM (24h) | Dose-dependent degradation of JAK2 and GSPT1 protein | [1] |

Table 2: In Vivo Activity of this compound

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by degrading JAK2, a key component of the JAK-STAT signaling pathway. The following diagram illustrates this pathway and the mechanism of action of this compound.

Caption: JAK-STAT signaling pathway and the mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay

-

Cell Culture: MHH-CALL-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

-

Analysis: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Western Blotting for Protein Degradation

-

Cell Lysis: MHH-CALL-4 cells are treated with this compound for the indicated times and concentrations. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against JAK2, p-JAK2, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin). After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using ImageJ software to determine the extent of protein degradation.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are inoculated with MHH-CALL-4 cells to establish tumor xenografts.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal or oral) at various doses and schedules.

-

Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues are collected for pharmacodynamic analysis, including Western blotting to assess JAK2 degradation.

-

Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined using appropriate statistical tests.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and preclinical characterization of a PROTAC degrader like this compound.

Caption: General workflow for PROTAC discovery and development.

Conclusion

This compound represents a promising new therapeutic agent that effectively induces the degradation of JAK2. Its potent in vitro and in vivo activity against leukemia models highlights the potential of the PROTAC approach for targeting key oncogenic drivers. The detailed data and protocols presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and drug development. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

An In-Depth Technical Guide to the PROTAC Technology Behind SJ1008030 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core technology, experimental validation, and mechanism of action of SJ1008030 TFA, a potent and selective JAK2-degrading PROTAC (Proteolysis Targeting Chimera). Developed for the research of leukemia, particularly CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL), this compound represents a significant advancement in targeted protein degradation.

Core Technology: PROTAC-mediated Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate Janus Kinase 2 (JAK2), a key protein in a signaling pathway often dysregulated in certain cancers.

Mechanism of Action:

This compound operates by forming a ternary complex between the target protein (JAK2) and an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1]. This proximity induces the poly-ubiquitination of JAK2, marking it for degradation by the 26S proteasome. Unlike traditional small-molecule inhibitors that only block the protein's function, PROTACs lead to the complete removal of the target protein, offering a more sustained therapeutic effect.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [1][2] |

| EC50 (Cell Viability) | MHH-CALL-4 | 5.4 nM | [2] |

Table 1: In Vitro Efficacy of this compound

| Cell Line/Model | Treatment | Observation | Reference |

| MHH-CALL-4 | 0-4.3 μM; 72 h | Dose-dependent degradation of JAKs, GSPT1, and IKZF1 | [2] |

| Xenograft bone marrow (SJBALL021415) | 0-10 μM; 24h | Dose-dependent degradation of JAK2 and GSPT1 protein | [2] |

Table 2: Dose-Dependent Degradation Studies

Signaling Pathway Inhibition

In CRLF2r ALL, the JAK-STAT signaling pathway is constitutively activated, leading to uncontrolled cell proliferation and survival. This compound effectively inhibits this pathway by degrading JAK2. The degradation of JAK2 prevents the phosphorylation and subsequent activation of STAT5, a key downstream transcription factor. This, in turn, downregulates the expression of target genes essential for leukemia cell growth. Additionally, studies have shown crosstalk between the JAK/STAT and PI3K/mTOR pathways, with JAK inhibition also affecting downstream signaling in the PI3K/mTOR pathway[3][4].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on standard practices and information from the primary literature.

Cell Culture

-

Cell Line: MHH-CALL-4 (human CRLF2-rearranged B-cell precursor leukemia cell line).

-

Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for JAK2 Degradation

This protocol is to assess the dose-dependent degradation of JAK2 protein following treatment with this compound.

-

Cell Seeding: Seed MHH-CALL-4 cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 or 72 hours).

-

Cell Lysis: Harvest cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against JAK2 (e.g., rabbit anti-JAK2) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Viability Assay (e.g., CCK-8)

This assay measures the inhibition of cell proliferation by this compound.

-

Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.

Immunoprecipitation for Ubiquitination Assay

This protocol is to confirm the ubiquitination of JAK2 induced by this compound.

-

Cell Treatment: Treat MHH-CALL-4 cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an anti-JAK2 antibody overnight at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with a stringent wash buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on JAK2.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a PROTAC like this compound.

This technical guide provides a foundational understanding of the PROTAC technology behind this compound. For further in-depth information, it is recommended to consult the primary research article by Chang et al. in Blood (2021).

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Aberrant STAT5 and PI3K/mTOR pathway signaling occurs in human CRLF2-rearranged B-precursor acute lymphoblastic leukemia. [vivo.health.unm.edu]

- 4. Aberrant STAT5 and PI3K/mTOR pathway signaling occurs in human CRLF2-rearranged B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of SJ1008030 TFA in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJ1008030 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This technical guide provides a comprehensive overview of the biological activity of this compound in various cancer cell lines, with a primary focus on its efficacy in Acute Lymphoblastic Leukemia (ALL). The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the implicated signaling pathways.

Introduction to this compound

This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase machinery to the JAK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. By eliminating the JAK2 protein, this compound effectively shuts down the downstream signaling pathways that are often constitutively activated in certain cancers and drive cell proliferation and survival. Its primary therapeutic potential has been demonstrated in hematological malignancies, particularly those with alterations in the JAK-STAT signaling pathway.

Mechanism of Action

As a PROTAC, this compound's mechanism of action involves the formation of a ternary complex between the JAK2 protein and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity-induced ubiquitination marks JAK2 for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple JAK2 protein molecules.

Quantitative Assessment of Biological Activity

The anti-cancer activity of this compound has been quantified in several cancer cell lines, primarily focusing on Acute Lymphoblastic Leukemia. The following tables summarize the key efficacy data.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MHH-CALL-4 | Acute Lymphoblastic Leukemia (CRLF2r) | IC50 | 5.4 nM | [1] |

| MHH-CALL-4 | Acute Lymphoblastic Leukemia (CRLF2r) | EC50 | 5.4 nM | [2] |

| Xenograft models of kinase-driven ALL | Acute Lymphoblastic Leukemia | IC50 (JAK2 degradation) | 32 nM | [3] |

| MHH-CALL-4 | Acute Lymphoblastic Leukemia (CRLF2r) | DC50 (JAK2 degradation) | 24 nM | [4] |

| PDX SJBALL020589 | Acute Lymphoblastic Leukemia (ATF7IP-JAK2 fusion) | DC50 (JAK2 degradation) | 14 nM | [4] |

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of cell growth or produce 50% of the maximal response, respectively. DC50 (half-maximal degradation concentration) is the concentration at which 50% of the target protein is degraded.

| Cell Line | Parameter | Value | Reference |

| MHH-CALL-4 | Dmax (JAK2 degradation) | 82% | [4] |

Table 2: Maximal Degradation (Dmax) of JAK2 by this compound. Dmax represents the maximum percentage of protein degradation achieved at a given concentration.

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activity of this compound.

Cell Viability and Proliferation Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Plating: Seed cells (e.g., MHH-CALL-4) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., a solution of 40% dimethylformamide, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Protein Degradation

Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate, providing direct evidence of protein degradation.

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell pellet.[6]

-

Agitate the cell lysate for 30 minutes at 4°C.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

-

Sample Preparation: Mix the desired amount of protein (typically 10-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-JAK2, anti-phospho-STAT5) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7] The band intensity can be quantified using densitometry software.

Signaling Pathway Analysis

This compound exerts its anti-cancer effects by disrupting the JAK-STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.

The JAK-STAT Signaling Pathway

In many cancers, particularly hematological malignancies, the JAK-STAT pathway is constitutively active due to mutations in cytokine receptors or JAK kinases themselves. This leads to uncontrolled cell growth and survival.

Mechanism of this compound-Induced JAK2 Degradation

This compound acts as a molecular bridge, bringing JAK2 into close proximity with the E3 ubiquitin ligase complex, leading to its degradation.

Downstream Effects of JAK2 Degradation

The degradation of JAK2 by this compound leads to the inhibition of downstream signaling cascades, ultimately resulting in reduced cell proliferation and induction of apoptosis. Key downstream effectors include STAT5, as well as the PI3K/AKT and MAPK/ERK pathways.[8][9]

Activity in Solid Tumor Cell Lines

While the primary focus of research on this compound has been on hematological malignancies, the JAK-STAT pathway is also implicated in the pathogenesis of various solid tumors, including breast, lung, prostate, and colon cancers. However, at present, there is limited publicly available data on the direct activity of this compound in these solid tumor cell lines. The development of PROTACs targeting key signaling molecules is an active area of research, and future studies may explore the efficacy of JAK2 degraders like this compound in a broader range of solid tumors. For instance, studies on other PROTACs have shown activity in breast and lung cancer cell lines, suggesting the potential for this therapeutic modality in these indications.[10][11][12][13][14][15][16][17]

Conclusion

This compound is a highly effective JAK2-degrading PROTAC with demonstrated potent anti-proliferative activity in acute lymphoblastic leukemia cell lines. Its mechanism of action, involving the targeted degradation of JAK2, offers a promising therapeutic strategy for cancers dependent on the JAK-STAT signaling pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into the efficacy of this compound in a wider array of solid tumors is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. origene.com [origene.com]

- 8. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webfiles.pfizer.com [webfiles.pfizer.com]

- 12. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Liposomal formulation of the CDK9 PROTAC THAL-SNS-032 enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted therapy based on ubiquitin-specific proteases, signalling pathways and E3 ligases in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mammalian SWI/SNF chromatin remodeling complexes promote tyrosine kinase inhibitor resistance in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SJ1008030 TFA in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2][3] As a heterobifunctional molecule, SJ1008030 recruits JAK2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JAK2.[4][5] This targeted degradation of JAK2 effectively inhibits the JAK-STAT signaling pathway, which is a critical mediator of cell proliferation, differentiation, and survival, and is often dysregulated in various malignancies.[4][6] SJ1008030 has demonstrated significant anti-leukemic efficacy, particularly in cell lines with CRLF2 rearrangements, such as the MHH-CALL-4 acute lymphoblastic leukemia cell line, where it exhibits a half-maximal inhibitory concentration (IC50) of 5.4 nM.[1][6] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of SJ1008030 TFA.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Key Findings | Reference |

| MHH-CALL-4 | CRLF2-rearranged Acute Lymphoblastic Leukemia | 5.4 | 72 hours | Potent inhibition of cell growth. | [1][6] |

Table 2: Dose-Dependent Degradation of JAK2 by this compound in MHH-CALL-4 Cells

| Concentration (nM) | Treatment Duration | % JAK2 Degradation (Approximate) | Downstream Effect | Reference |

| 1 | 72 hours | Not specified | Weak degradation observed. | [7] |

| 10 | 72 hours | Not specified | Dose-dependent degradation observed. | [7] |

| 100 | 72 hours | Not specified | Significant degradation observed. | [7] |

| 1000 (1 µM) | 72 hours | Not specified | Strong degradation observed. | [7] |

| 4300 (4.3 µM) | 72 hours | Not specified | Near-complete degradation observed. | [7] |

Table 3: Effect of this compound on Downstream Signaling

| Target Protein | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Phospho-STAT5 (pSTAT5) | MHH-CALL-4 | Dose-dependent | 72 hours | Inhibition of phosphorylation. | [4] |

Experimental Protocols

Cell Culture

The human B-cell precursor leukemia cell line MHH-CALL-4 is a suitable model for in vitro studies of this compound.

-

Cell Line: MHH-CALL-4 (ACC 337)

-

Culture Medium: 80% RPMI 1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS).[8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Subculturing: Maintain cell density between 0.6 x 10^6 and 2 x 10^6 cells/mL. Split the culture approximately 1:2 once a week.[8]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from standard CellTiter-Glo® protocols and parameters from studies on similar compounds.[9][10][11][12]

Objective: To determine the dose-dependent effect of this compound on the viability of MHH-CALL-4 cells.

Materials:

-

MHH-CALL-4 cells

-

This compound

-

RPMI 1640 with 20% FBS

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed MHH-CALL-4 cells in a 96-well opaque-walled microplate at a density of approximately 10,000 cells per well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][12]

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.

Western Blot Analysis for JAK2 and Phospho-STAT5 Degradation

This protocol is based on general western blotting procedures and specific details from related studies.[13][14][15]

Objective: To assess the dose-dependent degradation of JAK2 and the inhibition of STAT5 phosphorylation in MHH-CALL-4 cells treated with this compound.

Materials:

-

MHH-CALL-4 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MHH-CALL-4 cells in 6-well plates and allow them to reach the desired density.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 4.3 µM) for 72 hours.[7]

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.[14]

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH).

Visualizations

Caption: Mechanism of action of this compound as a PROTAC.

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Caption: Experimental workflow for in vitro studies of this compound.

References

- 1. PROTAC-Mediated Degradation of Janus Kinase as a Therapeutic Strategy for Cancer and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. promega.com [promega.com]

- 12. ch.promega.com [ch.promega.com]

- 13. researchgate.net [researchgate.net]

- 14. Different STAT-3 and STAT-5 phosphorylation discriminates among Ph-negative chronic myeloproliferative diseases and is independent of the V617F JAK-2 mutation | Blood | American Society of Hematology [ashpublications.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for SJ1008030 TFA in Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ1008030 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Janus Kinase 2 (JAK2) for degradation. As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to polyubiquitinate JAK2, leading to its subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for hematological malignancies driven by aberrant JAK-STAT signaling, such as certain types of leukemia. These application notes provide detailed protocols for the use of this compound in leukemia cell lines, focusing on its effects on cell viability, protein degradation, and induction of apoptosis.

Mechanism of Action

This compound functions as a JAK2 degrader by inducing proximity between JAK2 and an E3 ubiquitin ligase. This action leads to the ubiquitination and subsequent proteasomal degradation of JAK2, thereby inhibiting the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain leukemia cells.[1] In addition to JAK2, this compound has been observed to degrade other proteins, including GSPT1 and IKZF1, in a dose-dependent manner in some cell lines.[1]

Target Cell Lines